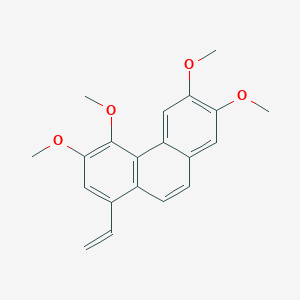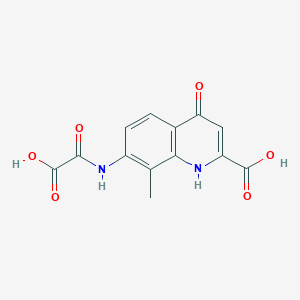
1-Benzothiepin-3(2H)-one, 5-methoxy-4-phenyl-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzothiepin-3(2H)-one, 5-methoxy-4-phenyl-, 1-oxide typically involves the following steps:
Formation of the Benzothiepin Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted benzene and a sulfur-containing reagent.
Introduction of the Methoxy Group: The methoxy group can be introduced via a methylation reaction using reagents like methyl iodide or dimethyl sulfate.
Oxidation: The final step involves the oxidation of the thiepin ring to form the 1-oxide. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzothiepin-3(2H)-one, 5-methoxy-4-phenyl-, 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxide back to the thiepin or further reduce it to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in materials science or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Benzothiepin-3(2H)-one, 5-methoxy-4-phenyl-, 1-oxide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiepin Derivatives: Compounds with similar benzothiepin structures but different substituents.
Sulfoxides and Sulfones: Compounds with similar oxidation states of sulfur.
Methoxy-Substituted Aromatics: Compounds with methoxy groups on aromatic rings.
Uniqueness
1-Benzothiepin-3(2H)-one, 5-methoxy-4-phenyl-, 1-oxide is unique due to its specific combination of functional groups and ring structure, which can confer distinct chemical and biological properties compared to other compounds.
Propriétés
Numéro CAS |
57458-88-5 |
|---|---|
Formule moléculaire |
C17H14O3S |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
5-methoxy-1-oxo-4-phenyl-1λ4-benzothiepin-3-one |
InChI |
InChI=1S/C17H14O3S/c1-20-17-13-9-5-6-10-15(13)21(19)11-14(18)16(17)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Clé InChI |
DVZUHVOZSSBKJJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=O)CS(=O)C2=CC=CC=C21)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide](/img/structure/B14609232.png)

![1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]-](/img/structure/B14609235.png)






![{[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14609261.png)

![1-Butyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14609267.png)

